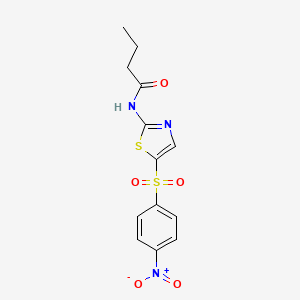

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)butyramide

Description

Properties

IUPAC Name |

N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O5S2/c1-2-3-11(17)15-13-14-8-12(22-13)23(20,21)10-6-4-9(5-7-10)16(18)19/h4-8H,2-3H2,1H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDLNGXLSJHZGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NC=C(S1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)butyramide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with thiazole derivatives under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and the reaction is carried out at room temperature or slightly elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)butyramide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.

Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, where reagents such as halogens or nucleophiles can replace specific atoms or groups within the molecule.

Scientific Research Applications

Chemical Properties and Structure

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)butyramide has the following chemical characteristics:

- Molecular Formula : C11H12N3O5S

- Molecular Weight : 327.34 g/mol

- CAS Number : 7354-88-3

The compound features a thiazole ring substituted with a nitrophenyl group and a butyramide moiety, which contributes to its biological activity and potential applications.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with a thiazole scaffold have been shown to induce apoptosis in cancer cells, making them promising candidates for drug development .

Antimicrobial Properties

Thiazole derivatives are recognized for their antimicrobial activities. This compound has demonstrated effectiveness against several bacterial strains, suggesting its potential as an antibacterial agent. The compound's ability to disrupt microbial cell membranes may contribute to its efficacy .

Pesticidal Activity

The compound has been investigated for its pesticidal properties, particularly against agricultural pests. Studies indicate that this compound can effectively inhibit the growth of certain insect species, making it a candidate for developing new agrochemicals .

Polymer Chemistry

In material science, thiazole derivatives are explored for their role in polymer synthesis. This compound can serve as a monomer in the production of specialty polymers with unique thermal and mechanical properties. Its incorporation into polymer matrices may enhance the materials' performance in various applications .

Case Studies

Mechanism of Action

The mechanism of action of N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)butyramide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function . This interaction can lead to the disruption of cellular processes in microorganisms or cancer cells, resulting in their death or inhibition of growth . The exact molecular targets and pathways involved may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structural Analogues with Varying Amide Chains

Compounds 5a–5d () share a sulfamoylphenyl-tetrahydrofuran core but differ in amide chain length (C4–C7). Key comparisons include:

| Compound | Amide Chain | Melting Point (°C) | Yield (%) | Molecular Weight ([M+H]+) |

|---|---|---|---|---|

| 5a (Butyramide) | C4 | 180–182 | 51.0 | 327.4 |

| 5b (Pentanamide) | C5 | 174–176 | 45.4 | 341.4 |

| 5c (Hexanamide) | C6 | 142–143 | 48.3 | 355.4 |

| 5d (Heptanamide) | C7 | 143–144 | 45.4 | 369.4 |

Key Findings :

- Longer alkyl chains (e.g., hexanamide, heptanamide) correlate with lower melting points, suggesting reduced crystallinity and increased lipophilicity.

- Yields remain consistent (~45–51%) regardless of chain length, indicating minimal synthetic challenges for alkylation steps .

The target compound’s butyramide group (C4) may balance lipophilicity and solubility compared to longer chains in 5b–5d.

Heterocyclic Core Modifications

- Compound 6d (): N-([4-(5-(Ethylthio)-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl)butyramide replaces the thiazole ring with an oxadiazole core. This modification alters electronic properties and binding interactions.

- Compound 53d (): 2-((4-Benzyl-6-hydroxypyrimidin-2-yl)thio)-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)acetamide shares the 4-nitrophenylsulfonyl-thiazole core but substitutes butyramide with a pyrimidine-thio-acetamide group. The acetamide linker and pyrimidine moiety increase molecular weight (530 [M+H]+) and may improve target affinity due to additional hydrogen-bonding sites .

Enzymatic Hydrolysis and Stability

highlights that N-(4-nitrophenyl)-butyramide undergoes hydrolysis by serine hydrolases via a conserved mechanism. The target compound’s 4-nitrophenylsulfonyl group, however, introduces steric and electronic differences that could reduce enzymatic degradation compared to simpler nitroaryl amides.

Biological Activity

N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)butyramide is a thiazole derivative that has attracted considerable attention in biological and medicinal chemistry due to its diverse biological activities. This compound features a thiazole ring, which is known for its ability to interact with various biological targets, making it a candidate for further research in drug development.

Chemical Structure and Properties

The compound's IUPAC name is N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]butanamide, with the molecular formula . The presence of the nitrophenyl group and the sulfonamide moiety contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 313.38 g/mol |

| CAS Number | 476293-77-3 |

| Solubility | Soluble in DMSO and DMF |

| Melting Point | Not determined |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties . In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as certain fungi. The mechanism appears to involve the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Antitumor Activity

In addition to its antimicrobial effects, this compound has been evaluated for its antitumor potential . Studies conducted on cancer cell lines have demonstrated that this compound can induce apoptosis in tumor cells. The compound appears to activate caspase pathways, leading to programmed cell death, which is crucial for cancer treatment strategies.

The proposed mechanism of action involves the interaction of the thiazole ring with specific enzymes and proteins within the target cells. This interaction may inhibit critical cellular pathways, such as those involved in DNA replication and repair, thereby enhancing the efficacy of conventional chemotherapeutic agents.

Study 1: Antimicrobial Efficacy

A study published in 2023 evaluated the antimicrobial activity of several thiazole derivatives, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting strong antibacterial properties relative to standard antibiotics .

Study 2: Antitumor Effects

In another study focused on breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration). Flow cytometry analysis confirmed that the compound induced apoptosis through mitochondrial pathways .

Comparison with Similar Compounds

To contextualize its activity, this compound can be compared with other thiazole derivatives known for their biological activities:

| Compound Name | Activity Type | MIC (µg/mL) |

|---|---|---|

| Sulfathiazole | Antimicrobial | 16 |

| Ritonavir | Antiviral | Not applicable |

| Abafungin | Antifungal | 8 |

| Bleomycin | Antineoplastic | 0.5 |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)butyramide, and how can structural purity be validated?

- Answer : The compound can be synthesized via sulfonylation of the thiazole core followed by amidation. For example, sulfonylation of 5-aminothiazole derivatives with 4-nitrobenzenesulfonyl chloride in anhydrous DCM under basic conditions (e.g., triethylamine) yields the sulfonyl intermediate. Subsequent coupling with butyric acid via EDCI/HOBt activation provides the final product. Structural validation requires 1H/13C-NMR to confirm proton environments (e.g., thiazole C-H at δ 7.5–8.5 ppm) and HRMS for molecular ion verification (e.g., [M+H]+ matching theoretical mass). Purity should be assessed via HPLC (>95% by area normalization) .

Q. How can researchers evaluate the compound’s enzyme inhibitory activity, particularly against carbonic anhydrases (CAs)?

- Answer : Use fluorescence-based thermal shift assays (TSA) to measure binding affinity to hCA isoforms (e.g., hCA I/II). A dose-dependent shift in protein melting temperature (ΔTm) indicates binding. Follow with stopped-flow CO2 hydration assays to determine IC50 values. For example, reports similar sulfonamide-thiazole derivatives binding to hCA I via interactions with Zn²⁺-coordinating residues (e.g., His94, Gln92); this methodology can be adapted .

Q. What spectroscopic techniques are critical for characterizing the compound’s tautomeric or conformational dynamics?

- Answer : IR spectroscopy identifies tautomeric forms (e.g., absence of νS-H at ~2500 cm⁻¹ confirms thione tautomer dominance). VT-NMR (variable-temperature NMR) can detect conformational changes in solution, while X-ray crystallography (as in ) resolves solid-state geometry, including dihedral angles between the thiazole and sulfonylphenyl groups .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported binding modes for this compound across different enzyme targets (e.g., CDK7 vs. hCA I)?

- Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using published crystal structures (e.g., PDB: 6I0L for hCA I). Compare binding poses with CDK7 homology models. Molecular dynamics (MD) simulations (NAMD/GROMACS) over 100 ns can assess stability of key interactions (e.g., sulfonyl oxygen hydrogen bonds). suggests CDK7 inhibition via acrylamide-thiazole derivatives, but structural differences (butyramide vs. acrylamide) may alter selectivity .

Q. What strategies improve selectivity of this compound for hCA IX over off-target isoforms (e.g., hCA I/II)?

- Answer : Modify the butyramide tail to introduce bulkier substituents (e.g., cyclopropyl) that sterically hinder binding to hCA I/II’s narrower active sites. Use site-saturation mutagenesis of hCA IX to identify residues critical for selectivity. highlights the importance of the sulfonyl group for Zn²⁺ coordination, which can be optimized for isoform-specific interactions .

Q. How does tautomerism of the thiazole ring impact biological activity, and how can this be experimentally probed?

- Answer : Thiazole tautomerism (e.g., 2-aminothiazole vs. thione forms) alters electron density and hydrogen-bonding capacity. Use deuterium exchange experiments (NMR) to track protonation states in solution. Compare activity of tautomer-locked analogs (e.g., methylated derivatives) in enzyme assays. demonstrates that triazole-thione tautomers dominate in similar systems, which can guide experimental design .

Q. What in vivo models are appropriate for assessing pharmacokinetics and efficacy of this compound in oncology research?

- Answer : Use orthotopic xenografts (e.g., MDA-MB-231 for breast cancer) with fluorescent labeling for tumor tracking. Monitor plasma half-life via LC-MS/MS after IV/oral dosing. ’s CDK7 inhibitor data suggest combining with standard chemotherapeutics (e.g., cisplatin) to evaluate synergy. Include hCA IX-overexpressing models to link target engagement to efficacy .

Methodological Notes

- Contradiction Management : If enzyme inhibition data conflict (e.g., hCA I vs. CDK7), validate using isoform-specific inhibitors in counter-screens.

- Data Reproducibility : Ensure synthetic batches are characterized by elemental analysis (C, H, N ±0.4%) to confirm consistency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.